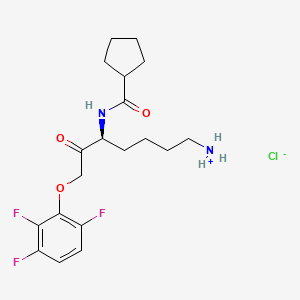

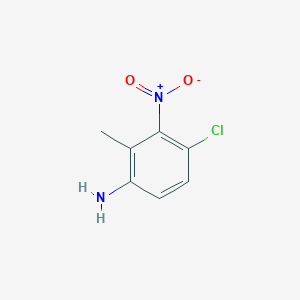

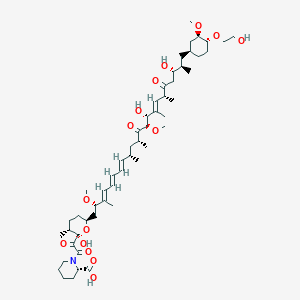

![molecular formula C25H27N5O5 B3325749 5-((4-(3-氨基甲酰基-1-(4-甲氧基苯基)-7-氧代-4,5-二氢-1H-吡唑并[3,4-c]吡啶-6(7H)-基)苯基)氨基)戊酸 CAS No. 2206825-87-6](/img/structure/B3325749.png)

5-((4-(3-氨基甲酰基-1-(4-甲氧基苯基)-7-氧代-4,5-二氢-1H-吡唑并[3,4-c]吡啶-6(7H)-基)苯基)氨基)戊酸

描述

5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid is a useful research compound. Its molecular formula is C25H27N5O5 and its molecular weight is 477.5. The purity is usually 95%.

BenchChem offers high-quality 5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和生物活性

与查询化合物具有结构相似性的吡唑并吡啶衍生物已使用各种方法合成,包括微波辐射促进的多组分反应。这些化合物已被评估其抗菌和抗真菌活性,表明在开发新的抗菌剂中具有潜在用途。例如,El-Borai 等人 (2012 年) 展示了吡唑并[3,4-b]吡啶衍生物的高效一步合成方法,显示出显着的抗菌和抗真菌特性 (El-Borai、H. F. Rizk、M. F. Abd‐Aal 和 I. Y. El-Deeb,2012 年)。

抗癌和抗病毒活性

另一个感兴趣的领域是探索吡唑并吡啶衍生物的抗癌和抗病毒特性。Bernardino 等人 (2007 年) 合成了对单纯疱疹病毒等病毒表现出抑制作用的衍生物,表明在抗病毒治疗中具有潜在应用 (Bernardino、A. R. Azevedo、L. C. S. Pinheiro 等,2007 年)。

材料科学和化学

在材料科学中,具有吡唑并[3,4-c]吡啶结构的化合物因其光学特性而受到研究。例如,Tamer 等人 (2015 年) 研究了相关分子的非线性光学活性,突出了其在开发光学材料中的潜力 (Tamer、N. Dege、D. Avcı 等,2015 年)。

化学合成和表征

吡唑并吡啶衍生物的化学合成和表征为进一步探索其应用提供了基础知识。Wang 等人 (2017 年) 提供了相关化合物的详细 X 射线粉末衍射数据,这对于理解特定科学应用所需的结构方面至关重要 (Qing Wang、Zili Suo、Yong Zhang 等,2017 年)。

作用机制

Target of Action

The primary target of Apixaban open ring acid is Factor Xa (FXa) . FXa is a key enzyme in the coagulation cascade that catalyzes the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation .

Mode of Action

Apixaban open ring acid selectively inhibits Factor Xa in both its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . By inhibiting these enzymes, the compound prevents the formation of thrombin and subsequently, the formation of fibrin clots .

Biochemical Pathways

The inhibition of Factor Xa disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This results in a decrease in fibrin clot formation, thereby reducing the risk of thromboembolic events .

Pharmacokinetics

Apixaban has a bioavailability of approximately 50% . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration . The half-life of apixaban is approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total apixaban clearance occurring via renal excretion .

Result of Action

The molecular and cellular effects of Apixaban open ring acid’s action include a reduction in the formation of fibrin clots . This results in a decreased risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism .

Action Environment

Environmental factors such as diet, concomitant medications, and patient-specific factors like age, weight, and renal function can influence the action, efficacy, and stability of Apixaban open ring acid .

属性

IUPAC Name |

5-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O5/c1-35-19-11-9-18(10-12-19)30-23-20(22(28-30)24(26)33)13-15-29(25(23)34)17-7-5-16(6-8-17)27-14-3-2-4-21(31)32/h5-12,27H,2-4,13-15H2,1H3,(H2,26,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXZVSMVCZWUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)NCCCCC(=O)O)C(=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2206825-87-6 | |

| Record name | Apixaban open ring acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CZ96X7Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

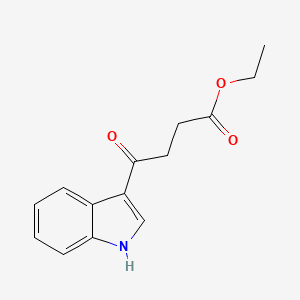

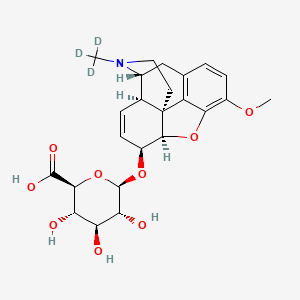

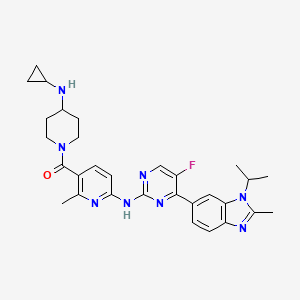

![6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3325684.png)

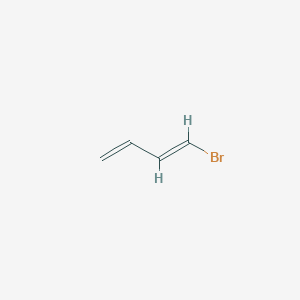

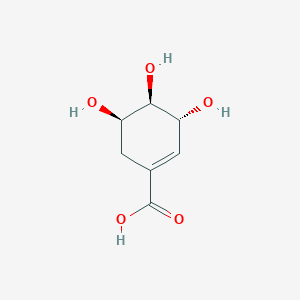

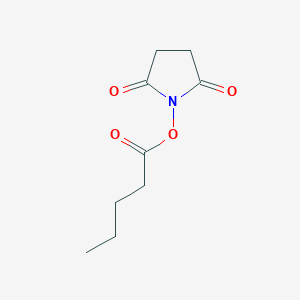

![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B3325733.png)

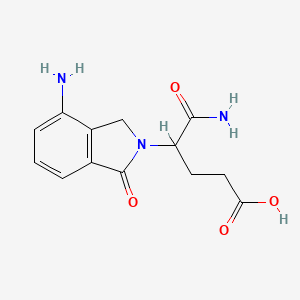

![[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid](/img/structure/B3325772.png)